molecular formula C19H20N2O2S2 B2703031 4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide CAS No. 894015-23-7

4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide

Cat. No.: B2703031
CAS No.: 894015-23-7
M. Wt: 372.5
InChI Key: UTXSXCUZMKQXHS-UHFFFAOYSA-N
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Description

“4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide” is a chemical compound. It has two distinct structural features of c-Met inhibitors. One is the ‘5 atoms regulation’; Another characteristic is a long chain that can form a hydrogen bond donor or acceptor .


Synthesis Analysis

The synthesis of this compound involves a rapid and high yield synthetic route. The target compound was optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material . The synthesis method of the target compound was optimized in the selection of temperature and the use of solvent .


Molecular Structure Analysis

The final structure of the compound was determined by 1 HNMR spectrum . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Nitrogen-substituted alkynes are strongly polarized alkynes and highly reactive building blocks which have been used for the design of a wide number of transformations . Precursor of highly reactive keteniminium ions and useful reagent for asymmetric synthesis .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C22H19NO2S and its molecular weight is 361.46 .

Scientific Research Applications

Synthesis and Characterization

4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide and its derivatives have been extensively studied for their synthesis, characterization, and potential applications in various fields. For instance, a study on the synthesis and characterization of celecoxib derivatives, including sulfonamide compounds, demonstrated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibited significant biological activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, highlighting their therapeutic potential (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Anticancer Applications

Research has also focused on the antimicrobial and anticancer applications of sulfonamide derivatives. A study on the synthesis, anticancer activity, and ADMET studies of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamides revealed that certain compounds showed marked anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines, indicating their potential as anticancer agents (S. Karakuş et al., 2018).

Photodynamic Therapy Applications

Another area of research is the development of new compounds for photodynamic therapy applications. The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have shown high singlet oxygen quantum yields, making them promising Type II photosensitizers for the treatment of cancer in photodynamic therapy (M. Pişkin et al., 2020).

UV Protection and Antimicrobial Properties for Textiles

Additionally, sulfonamide derivatives have been utilized for enhancing the UV protection and antimicrobial properties of cotton fabrics. A study on thiazole azodyes containing sulfonamide moiety demonstrated that these compounds, when applied to cotton textiles, provided effective UV protection and antibacterial properties, suggesting their use in functional textile finishing (H. Mohamed et al., 2020).

Properties

IUPAC Name

4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-14-8-10-17(11-9-14)25(22,23)20-13-12-18-15(2)21-19(24-18)16-6-4-3-5-7-16/h3-11,20H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXSXCUZMKQXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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